3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine
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Description
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound with the CAS Number: 13080-74-5 . It has a molecular weight of 264.15 and is commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The synthesis of 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine involves several stages. In one method, the compound is synthesized using sodium hydride in dibutyl ether at 135℃ for 1 hour . In another method, it is synthesized using anhydrous K2CO3, Cu powder, and CuBr in DMSO under nitrogen for 3 hours .Molecular Structure Analysis
The IUPAC name for this compound is 3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine . The InChI code is 1S/C14H11Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h3-8,17H,1-2H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8C .Safety and Hazards
The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It is related to clomipramine , which is a tricyclic antidepressant. These types of drugs typically work by inhibiting the reuptake of certain neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the brain and enhancing their effects .
Mode of Action
As a compound related to clomipramine , it may interact with its targets (serotonin and norepinephrine transporters) by binding to them and inhibiting the reuptake of these neurotransmitters. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their effects .
Biochemical Pathways
As a compound related to clomipramine , it is likely to affect the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it can enhance their effects and potentially lead to downstream effects such as mood elevation .
Pharmacokinetics
It is known to have high gi absorption, is bbb permeant, and is a substrate for p-gp and several cyp enzymes . These properties suggest that it has good bioavailability and can cross the blood-brain barrier to exert its effects in the brain .
Result of Action
As a compound related to clomipramine , it is likely to increase the levels of serotonin and norepinephrine in the brain, which can lead to mood elevation and other effects associated with these neurotransmitters .
Action Environment
It is recommended to store this compound in a dark place, sealed in dry conditions, at 2-8°C .
properties
IUPAC Name |
2,9-dichloro-6,11-dihydro-5H-benzo[b][1]benzazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h3-8,17H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKOLZRCMHJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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